An In-depth Technical Guide to Ethyl Iodofluoroacetate (CAS 401-58-1)
An In-depth Technical Guide to Ethyl Iodofluoroacetate (CAS 401-58-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl Iodofluoroacetate, a valuable fluorinated C2 building block in modern organic synthesis. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, reactivity, and application, with a focus on the mechanistic rationale that guides its effective use in research and development.
Core Characteristics and Physicochemical Properties
Ethyl 2-fluoro-2-iodoacetate is a halogenated ester that serves as a precursor for introducing the monofluoromethyl group, a motif of increasing importance in medicinal chemistry. The presence of both fluorine and iodine at the α-carbon imparts unique reactivity, making it a powerful tool for constructing complex molecular architectures. Its key physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 401-58-1 | [1] |
| Molecular Formula | C₄H₆FIO₂ | [2] |
| Molecular Weight | 231.99 g/mol | [2] |
| Boiling Point | 176.2 °C at 760 mmHg | [1] |
| Density | 1.89 g/cm³ | [1] |
| Flash Point | 60.3 °C | [1] |
| Appearance | Clear Liquid | [3] |
| Canonical SMILES | CCOC(=O)C(F)I | [1] |
| InChIKey | HEEACDPQRCJXKT-UHFFFAOYSA-N | [3] |
Synthesis and Purification Protocol
While not as commonly commercially available as its brominated or chlorinated analogs, Ethyl Iodofluoroacetate can be reliably synthesized in the laboratory via a halogen exchange reaction, most notably the Finkelstein reaction. This Sₙ2-type reaction is an efficient method for converting alkyl chlorides or bromides to the corresponding iodides.[4]
The protocol described below is based on the established principles of the Finkelstein reaction, utilizing the commercially available Ethyl Bromofluoroacetate as the starting material. The choice of acetone as the solvent is critical; sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium bromide (NaBr) byproduct is not, effectively driving the reaction to completion through precipitation (Le Châtelier's principle).[4][5]
Proposed Synthesis Workflow: Finkelstein Reaction
Caption: Proposed workflow for the synthesis of Ethyl Iodofluoroacetate.
Step-by-Step Methodology
Materials:
-
Ethyl bromofluoroacetate (1.0 equiv.)
-
Sodium iodide (NaI, 1.5 equiv.)
-
Anhydrous acetone
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl bromofluoroacetate and anhydrous acetone (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add sodium iodide to the solution.
-
Reaction Execution: Heat the mixture to a gentle reflux (the boiling point of acetone is ~56 °C) with vigorous stirring. A white precipitate of sodium bromide should begin to form.[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Initial Workup: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium bromide, washing the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
Aqueous Extraction: Redissolve the resulting oil in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine) and brine.
-
Drying and Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield pure ethyl iodofluoroacetate.[6]
Chemical Reactivity and Mechanistic Insights: The Reformatsky Reaction
The primary utility of ethyl iodofluoroacetate in synthesis is its role in the Reformatsky Reaction . This reaction involves the oxidative addition of zinc metal into the carbon-halogen bond to form an organozinc intermediate, known as a Reformatsky enolate.[6][7] This enolate is a "soft" nucleophile, which readily adds to aldehydes and ketones to form β-hydroxy esters.[7]
A key advantage of the Reformatsky reagent over more reactive organometallics (like Grignard or organolithium reagents) is its lower basicity. This chemoselectivity prevents side reactions such as deprotonation of acidic protons on the carbonyl substrate or nucleophilic attack on the ester moiety of another reagent molecule.[6] The reactivity of the α-haloester is directly related to the halogen, following the trend I > Br > Cl, making ethyl iodofluoroacetate a highly reactive substrate for this transformation.
Generalized Mechanism of the Reformatsky Reaction
Caption: Key stages of the zinc-mediated Reformatsky Reaction.
The reaction proceeds through a six-membered, chair-like transition state where the carbonyl oxygen coordinates to the zinc atom, facilitating the nucleophilic attack from the enolate carbon to the carbonyl carbon.[8] Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final α-fluoro-β-hydroxy ester.[6]
Applications in Medicinal Chemistry and Drug Development
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and lipophilicity. Ethyl iodofluoroacetate provides a direct route to α-monofluorinated carbonyl compounds, which are valuable precursors for more complex pharmaceutical targets.
The β-hydroxy esters produced from the Reformatsky reaction are particularly useful synthons. The hydroxyl and ester functionalities can be further manipulated to create a wide array of structures. For instance, enantioselective versions of the Reformatsky reaction, using chiral ligands, can produce these building blocks with high stereocontrol, which is critical for developing single-enantiomer drugs.[4]
Spectroscopic Characterization (Predicted)
No definitive, published experimental spectra for Ethyl Iodofluoroacetate were identified. However, based on its structure and analysis of analogous compounds (e.g., ethyl fluoroacetate, ethyl difluoroacetate), the following spectral characteristics can be predicted.[9][10][11]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| ¹H NMR | ~ 6.0 - 6.5 | Doublet (d) | JH-F ≈ 48-55 Hz | -CH(F)I |
| ~ 4.2 - 4.4 | Quartet (q) | JH-H ≈ 7.1 Hz | -O-CH₂-CH₃ | |
| ~ 1.2 - 1.4 | Triplet (t) | JH-H ≈ 7.1 Hz | -O-CH₂-CH₃ | |
| ¹³C NMR | ~ 165 | Doublet (d) | JC-F ≈ 20-30 Hz | C=O |
| ~ 63 | Singlet (s) | -O-CH₂-CH₃ | ||
| ~ 30-40 | Doublet (d) | JC-F ≈ 180-200 Hz | -CH(F)I | |
| ~ 14 | Singlet (s) | -O-CH₂-CH₃ | ||
| ¹⁹F NMR | ~ -170 to -190 | Doublet (d) | JF-H ≈ 48-55 Hz | -CH(F)I |
Rationale for Predictions:
-
¹H NMR: The α-proton is significantly deshielded by the adjacent electronegative fluorine and iodine atoms and is split into a large doublet by the fluorine. The ethyl group protons show a standard quartet-triplet pattern.
-
¹³C NMR: The α-carbon will exhibit a very large one-bond coupling to fluorine (¹JCF). The carbonyl carbon will show a smaller two-bond coupling (²JCF).
-
¹⁹F NMR: The chemical shift for a monofluorinated alkyl group is typically in this range. The signal will be split into a doublet by the adjacent α-proton.
Safety, Handling, and Storage
Hazard Statement: Irritant.[1] While a specific Safety Data Sheet (SDS) for Ethyl Iodofluoroacetate is not widely available, its structure suggests hazards common to α-halo esters and alkyl iodides. It should be handled with appropriate caution.
-
Handling:
-
Use only in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
It is likely a lachrymator (tear-producing agent), a common property of α-halo carbonyl compounds.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Protect from light, as alkyl iodides can be light-sensitive.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
-
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains.
-
This guide is intended for use by qualified professionals. Always perform a thorough risk assessment before beginning any new experimental procedure.
References
-
Finkelstein, H. (1910). Über ein neues Verfahren zur Darstellung von Alkyljodiden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Available at: [Link]
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Ethyl Iodofluoroacetate. Request PDF from ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl iodoacetate. Retrieved from [Link]
-
ResearchGate. (2025). Dimethylzinc-Mediated, Oxidatively Promoted Reformatsky Reaction of Ethyl Iodoacetate with Aldehydes and Ketones. Request PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
YouTube. (2021). Finkelstein Reaction. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
Sources
- 1. Finkelstein Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein Reaction [unacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
